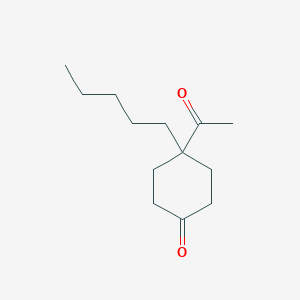

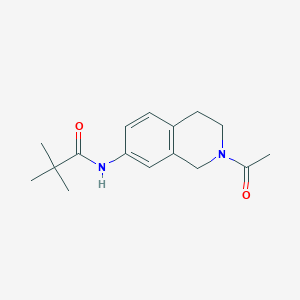

4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole, a component of your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

While specific synthesis methods for your compound aren’t available, imidazole derivatives show different synthetic routes . For instance, 3,5-dimethylpyrazole is synthesized by the condensation of acetylacetone and hydrazine .Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would likely depend on the specific arrangement and interaction of its functional groups. For example, 3,5-dimethylpyrazole is a white solid that dissolves well in polar organic solvents .Scientific Research Applications

Heterocyclic Compound Synthesis

Research has been conducted on the synthesis of pyrimidine linked pyrazole heterocyclics, demonstrating a method that involves microwave irradiative cyclocondensation. These compounds have been evaluated for their insecticidal and antibacterial potential, indicating a broad range of applications in pest control and antibiotic development (Deohate & Palaspagar, 2020). This study underscores the versatility of pyrimidine and pyrazole-based compounds in creating bioactive molecules.

Biological Activities

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have been explored, with some compounds showing promise as anticancer and anti-5-lipoxygenase agents. These findings suggest the potential of pyrimidine derivatives in therapeutic applications, particularly in the treatment of cancer and inflammatory diseases (Rahmouni et al., 2016). The design and development of new drugs benefit from the exploration of these heterocycles.

Antiviral Properties

An original series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties were identified, acting as inhibitors of the cellular dihydroorotate dehydrogenase (DHODH). This enzyme is part of the de novo pyrimidine biosynthetic pathway, highlighting the compound's potential in the development of antiviral therapies (Munier-Lehmann et al., 2015). Such research indicates the utility of pyrimidine derivatives in targeting viral replication mechanisms.

Material Science Applications

The study of hydrogen bonds and weak intermolecular interactions, such as C–H⋯F and C–H⋯O, in molecular solids formed with tetrafluoroterephthalic acid and various aza compounds, including pyrimidine derivatives, sheds light on the importance of these compounds in materials science. These interactions are key to the self-assembly and formation of supramolecular structures, which have implications for the design of novel materials (Wang et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, to exert their effects .

Mode of Action

Based on the structural similarity to other pyrazole derivatives, it can be inferred that the compound may interact with its targets through a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions . The presence of the pyrazole ring and the piperidine moiety could potentially enhance the compound’s ability to bind to its targets .

Biochemical Pathways

For instance, imidazole derivatives have been shown to affect pathways related to inflammation, tumor growth, diabetes, allergies, and various infectious diseases .

Pharmacokinetics

The presence of the pyrazole and piperidine moieties could potentially enhance the compound’s solubility and permeability, thereby influencing its bioavailability .

Result of Action

Based on the known activities of similar compounds, it can be inferred that the compound may exert a variety of biological effects, depending on its targets and the biochemical pathways it affects .

properties

IUPAC Name |

4,5-dimethyl-6-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5/c1-11-12(2)16-10-17-15(11)20-8-4-13(5-9-20)14-6-7-19(3)18-14/h6-7,10,13H,4-5,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAIGEHXNFQXCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N2CCC(CC2)C3=NN(C=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2382231.png)

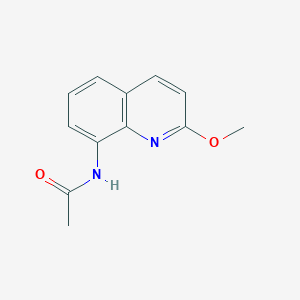

![2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2382234.png)

![1-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B2382237.png)

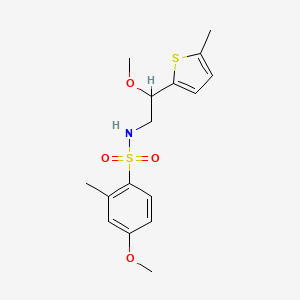

![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2382240.png)

![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2382246.png)

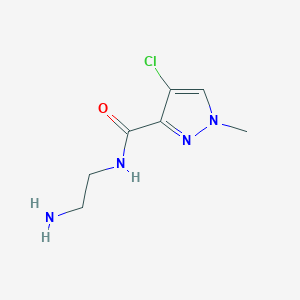

![N-cyclopentyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2382248.png)

![1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2382250.png)